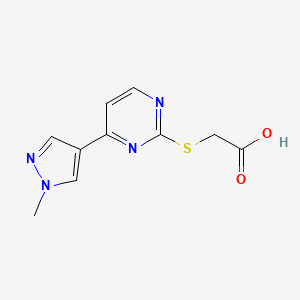

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid

Description

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound featuring a pyrimidine core linked to a 1-methylpyrazole moiety via a thioether bridge, with an acetic acid substituent. This structure combines electron-rich aromatic systems (pyrimidine and pyrazole) with a sulfur atom and a carboxylic acid group, making it a versatile scaffold for medicinal chemistry and materials science. While its specific applications are still under investigation, structural analogs have shown relevance as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

2-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-14-5-7(4-12-14)8-2-3-11-10(13-8)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGSFPPVHNKFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901173223 | |

| Record name | 2-[[4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-23-1 | |

| Record name | 2-[[4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901173223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the reaction of a β-dicarbonyl compound with guanidine.

Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a thiolating agent such as thiourea to form the thioacetic acid linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and hydrophobic interactions with the active sites of proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-Pyrazole Isomers

The positional isomer ([4-(1-Methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]thio)acetic acid (CAS: 1006320-18-8) differs only in the substitution site of the pyrazole ring (5-position vs. 4-position). Key differences include:

The 4-yl isomer’s pyrazole substitution may enhance π-π stacking with aromatic residues in protein binding pockets compared to the 5-yl isomer, which could sterically hinder interactions.

Trifluoromethyl-Substituted Analogs

The compound {[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid introduces a trifluoromethyl (-CF₃) group on the pyrimidine ring. Key distinctions:

However, discontinuation of the CF₃ analog may reflect synthetic challenges or instability .

Triazinoindole-Based Derivatives

Compounds such as 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid () replace the pyrimidine-pyrazole system with a triazinoindole core. Comparisons include:

The triazinoindole derivatives exhibit broader aromatic systems, favoring intercalation with DNA or protein grooves. However, their complex synthesis (e.g., brominated variants in compounds 25, 27) may limit scalability compared to the target compound’s simpler structure .

Research Findings and Implications

- Positional Isomerism : The 4-yl substitution in the target compound likely optimizes binding to kinases or receptors requiring planar aromatic interactions, whereas the 5-yl isomer may suit environments tolerant to steric bulk .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance stability and lipophilicity but may complicate synthesis. Brominated analogs (e.g., ’s compounds 25, 27) improve halogen bonding but increase molecular weight .

- Synthetic Accessibility: The target compound’s simpler pyrimidine-pyrazole scaffold offers advantages in modular synthesis over triazinoindole derivatives, which require specialized heterocyclic coupling .

Biological Activity

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C11H12N4O2S

- Molecular Weight : 264.31 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 54.25% | |

| HeLa (Cervical Cancer) | 38.44% | |

| MDA-MB-231 (Breast Cancer) | Significant inhibition reported |

In vitro studies demonstrated that the compound effectively inhibited cell growth without significant toxicity to normal fibroblast cells, indicating a selective action against cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In a study evaluating various derivatives, it was found that pyrazole-containing compounds exhibited considerable antimicrobial activity against several pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | 0.22 - 0.25 | Bactericidal |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have shown promising anti-inflammatory effects in vivo, making them candidates for further investigation in treating inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of pyrazole and evaluated their biological activities. The results indicated that modifications at specific positions on the pyrazole ring significantly affected their anticancer and antimicrobial activities.

- Structure-Activity Relationship (SAR) : The introduction of various substituents on the pyrazole core led to differing levels of biological activity, providing insights into how structural changes can enhance efficacy against specific diseases .

- Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, Excretion) profiles of synthesized compounds showed favorable characteristics, suggesting good bioavailability and therapeutic potential.

Q & A

Q. What are the common synthetic routes for 2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid, and what conditions optimize yield?

Synthesis typically involves multi-step reactions, including:

- Thioether formation : Reacting 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-thiol with chloroacetic acid derivatives under basic conditions (e.g., NaOH/EtOH) at 60–80°C .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures improves purity .

- Catalysts : Triethylamine is often used to neutralize HCl byproducts and accelerate thioether bond formation .

Key considerations :

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Yields range from 30–60%, depending on solvent polarity and reaction time .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- 1H/13C NMR : Confirm the pyrazole (δ 7.8–8.2 ppm) and pyrimidine (δ 8.5–9.0 ppm) protons, with the thioacetic acid moiety appearing as a singlet near δ 3.8 ppm .

- HPLC : Assess purity (>95%) using a C18 column, mobile phase: acetonitrile/0.1% formic acid, retention time ~6.2 min .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 279.1 [M+H]+ .

Q. What solvent systems are suitable for solubility studies of this compound?

- Polar solvents : DMSO, methanol, or aqueous buffers (pH 7.4) are preferred for biological assays.

- Low solubility in non-polar solvents : Hexane or chloroform (<1 mg/mL) .

- Stability : Avoid prolonged exposure to light or high temperatures (>40°C) to prevent thioether bond degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thioacetic acid moiety in nucleophilic substitution reactions?

- DFT calculations : Model the electron density at the sulfur atom to predict sites for alkylation or acylation. The thioether sulfur exhibits moderate nucleophilicity (Fukui index ~0.15) .

- Molecular docking : Predict binding affinities with biological targets (e.g., kinases) by simulating interactions between the pyrimidine ring and ATP-binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-test activity in standardized assays (e.g., IC50 in kinase inhibition assays) with controls for batch-to-batch variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

Q. How can HPLC-DAD methods be optimized for quantifying trace impurities in synthesized batches?

- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

- Gradient : 10–90% acetonitrile in 0.1% trifluoroacetic acid over 20 min.

- Detection : UV at 254 nm for pyrimidine/pyrazole absorption .

Validation parameters :

| Parameter | Value |

|---|---|

| Linearity range | 0.1–100 µg/mL (R² >0.99) |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Q. What experimental designs assess the environmental degradation pathways of this compound?

- Photolysis studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Major products include sulfoxide and pyrazole-cleaved fragments .

- Biodegradation assays : Use soil microcosms to evaluate half-life under aerobic/anaerobic conditions. Half-life ranges from 7–30 days depending on microbial activity .

Q. How does steric hindrance from the 1-methyl group on the pyrazole ring influence regioselectivity in cross-coupling reactions?

- The methyl group directs electrophilic substitution to the pyrimidine C5 position, as shown by Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) .

- Steric maps from X-ray crystallography (e.g., CCDC deposition 28950344) confirm reduced accessibility at the pyrazole C3 position .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.